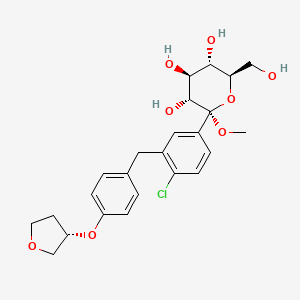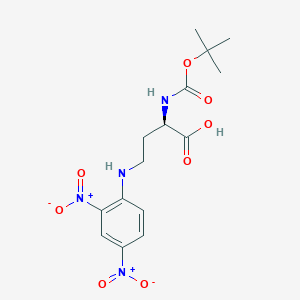
(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
Übersicht
Beschreibung
(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C24H29ClO8 and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methoxy Empagliflozin: A Comprehensive Analysis of Scientific Research Applications
Anticancer Potential: Empagliflozin has shown promise as an anticancer agent. Studies like those by Kuang et al. have demonstrated the inhibitory effects of similar drugs on renal cell carcinoma by inducing G1 phase arrest in cancer cells . This suggests that Methoxy empagliflozin could also be explored for its potential anticancer properties.
Analytical Chemistry: In analytical chemistry, stability-indicating HPLC methods have been developed for the estimation of empagliflozin in drug and tablet forms . Methoxy empagliflozin could be analyzed using similar techniques to ensure its stability and efficacy.
Diabetes Treatment: Empagliflozin is primarily used to treat type 2 diabetes . As a derivative, Methoxy empagliflozin may also be utilized in diabetes management, potentially offering an alternative with different pharmacokinetic properties.
Cardiovascular Health: Research indicates that empagliflozin can reduce hospitalizations for heart failure and deaths from cardiovascular causes . Methoxy empagliflozin might share these benefits, contributing to better cardiovascular health outcomes.
Renal Protection: Empagliflozin treatment has been associated with a reduced incidence of renal events, including death from renal causes and the risk of end-stage renal failure . Methoxy empagliflozin could offer similar renal protective effects.
Drug Safety and Tolerability: Empagliflozin is considered a well-tolerated and safe drug . Research into Methoxy empagliflozin could focus on its safety profile, aiming to provide a secure option for patients.
Wirkmechanismus
Target of Action
Methoxy empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) found primarily in the kidney . SGLT2 is responsible for the reabsorption of glucose from the renal tubules back into the bloodstream . By inhibiting SGLT2, Methoxy empagliflozin reduces this reabsorption, leading to increased urinary glucose excretion .
Mode of Action
Methoxy empagliflozin interacts with its target, SGLT2, by competitively inhibiting the transporter . This inhibition prevents glucose from being reabsorbed from the kidney tubules, resulting in the excretion of glucose in the urine . This leads to a decrease in blood glucose levels, independent of insulin .
Biochemical Pathways
Methoxy empagliflozin affects several biochemical pathways. It has been shown to improve the metabolism of various substances, particularly promoting the branched-chain amino acid metabolism of diabetic hearts by up-regulating PP2Cm . Furthermore, Methoxy empagliflozin can affect the mTOR/p-ULK1 signaling pathway by reducing the concentration of branched-chain amino acids in diabetic hearts . It also has significant inhibitory effects on certain types of tumor cells, such as inhibition of proliferation, migration, and induction of apoptosis .
Pharmacokinetics
Following single and multiple oral doses, Methoxy empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional and steady state is reached after day 6 . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .
Result of Action
The molecular and cellular effects of Methoxy empagliflozin’s action are diverse. It has been shown to reduce myocardial fibrosis and inhibit the TGF-β1/Smad3 fibrotic pathway . It also improves myocardial strain, reduces cardiac fibrosis, and reduces pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin . Additionally, it has been shown to attenuate diabetic cardiomyopathy-related myocardial injury by promoting the catabolism of branched-chain amino acids and inhibiting mTOR/p-ULK1 to enhance autophagy .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKIDWTTVMRBY-JZTXWIGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279691-36-9, 915095-96-4 | |
| Record name | Methyl 1-C-(4-chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-.ALPHA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE3CY4NYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)





![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

